Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

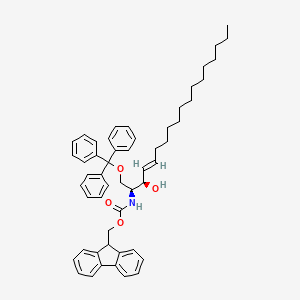

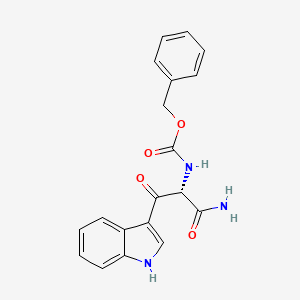

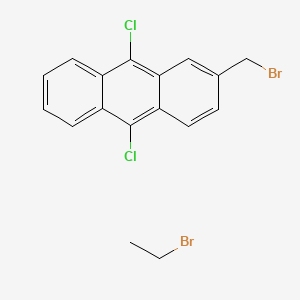

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a chemical compound with the molecular formula C52H61NO4 and a molecular weight of 764.05 . It is used for proteomics research .

Molecular Structure Analysis

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol contains a total of 123 bonds, including 62 non-H bonds, 32 multiple bonds, 24 rotatable bonds, 2 double bonds, and 30 aromatic bonds . It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical And Chemical Properties Analysis

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol appears as a crystalline solid . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .科学的研究の応用

Self-Assembly and Functional Material Fabrication

Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, including compounds like Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, have been studied extensively for their self-assembly properties. The hydrophobicity and aromaticity of the Fmoc moiety contribute significantly to the association of building blocks. These properties have applications in cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid-Phase Synthesis of Peptides

Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is used in the solid-phase synthesis of peptides. This technique is crucial in the synthesis of complex peptides and proteins. The Fmoc group serves as a protective group that can be selectively removed without disturbing other functional groups in the peptide chain. This property is particularly important in synthesizing peptides with specific sequences and structures, which are fundamental in various biological studies and drug development (Fields & Noble, 2009).

Novel Synthetic Methods for Polyhydroxyurethane

Fmoc-protected amino groups, like those in Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, have been explored in the novel synthesis methods of polyhydroxyurethane. By deprotecting the Fmoc group, researchers have been able to initiate self-polyaddition reactions that lead to the formation of polyhydroxyurethane, a material with potential applications in various industries due to its unique properties (Tomita, Sanda, & Endo, 2001).

Peptide Synthesis with Functionalized Amino Acids

Another application of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is seen in the synthesis of di- and tripeptides using ferrocenyl amino acids. This method allows for the creation of homo- and hetero-bimetallic peptides, which have applications in electrochemistry and biochemistry due to the unique properties of the ferrocenyl groups (Sehnert, Hess, & Metzler‐Nolte, 2001).

作用機序

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCYMYUQVFQARY-PYOAXZJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H61NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747818 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

676485-56-6 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)